
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a butoxy group, an oxopropan-2-yl group, and a butyl benzene-1,2-dicarboxylate moiety.
Preparation Methods
The synthesis of 1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate typically involves several stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes, leading to the formation of active metabolites that exert their effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Butoxy-1-oxopropan-2-yl butyl benzene-1,2-dicarboxylate can be compared with other similar compounds, such as:
Butyl butyryllactate: This compound shares a similar ester structure but differs in the presence of a lactate moiety.
Butyl benzene-1,2-dicarboxylate: This compound lacks the butoxy and oxopropan-2-yl groups, making it less versatile in certain applications.
Butyl O-butyryllactate: Similar to butyl butyryllactate, this compound has a butyryllactate structure but differs in its specific functional groups.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
5420-76-8 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-O-(1-butoxy-1-oxopropan-2-yl) 1-O-butyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H26O6/c1-4-6-12-23-17(20)14(3)25-19(22)16-11-9-8-10-15(16)18(21)24-13-7-5-2/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI Key |
BONVKIQEIFMNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)









